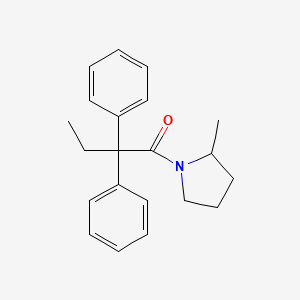

1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one

Description

Properties

CAS No. |

34067-03-3 |

|---|---|

Molecular Formula |

C21H25NO |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

1-(2-methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one |

InChI |

InChI=1S/C21H25NO/c1-3-21(18-12-6-4-7-13-18,19-14-8-5-9-15-19)20(23)22-16-10-11-17(22)2/h4-9,12-15,17H,3,10-11,16H2,1-2H3 |

InChI Key |

DWIZRPDYYVIEIV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Key Characteristics

- Molecular Formula: C22H27NO

- Core Structure: A butan-1-one backbone substituted at the 1-position with a 2-methylpyrrolidin-1-yl group and bearing two phenyl groups at the 2-position.

- Functional Groups: Ketone (butan-1-one), tertiary amine (pyrrolidine), aromatic rings (diphenyl).

Preparation Methods

The synthesis of 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one typically involves multi-step organic reactions combining amination, ketone formation, and aryl coupling. The preparation methods can be broadly categorized into:

- 3.1. Synthesis of the Diphenylbutanone Core

- 3.2. Introduction of the 2-Methylpyrrolidin-1-yl Substituent

- 3.3. Final Assembly and Purification

Synthesis of the Diphenylbutanone Core

The diphenylbutanone moiety, a key intermediate, can be prepared via:

3.1.1. Cross-Coupling Reactions:

Utilizing aryl halides and appropriate butanone derivatives under nickel or ruthenium catalysis in polar aprotic solvents such as dimethyl sulfoxide (DMSO). For example, a synthesis of related diphenylbutane compounds involves the use of (1,2-dimethoxyethane)dichloronickel(II), tris(bipyridine)ruthenium(II) dichloride hexahydrate, and N,N,N',N'-tetramethylethylenediamine (TMEDA) as ligands, with N-ethyl-N,N-diisopropylamine as the base under irradiation conditions at 50°C for 24 hours in sealed tubes with Schlenk techniques.3.1.2. Grignard or Organolithium Addition:

Addition of diphenylmethyl organometallic reagents to suitable butanone or aldehyde precursors to form the diphenyl-substituted alcohol intermediate, which can be further oxidized to the ketone.

Final Assembly and Purification

The final product is typically purified by flash column chromatography using hexane or hexane/ethyl acetate mixtures to separate the desired compound from side products and unreacted starting materials.

Characterization is performed using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm the structure and purity.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diphenylbutanone synthesis | Aryl-halide, NiCl2.glyme, Ru(bpy)3Cl2, TMEDA, DIPEA, DMSO, blue LED, 25–50°C | ~87 | Schlenk technique, sealed tube, 24 h |

| Nucleophilic substitution | 2-Methylpyrrolidine, ketone intermediate, solvent (e.g., ethanol or DCM) | Variable | May require base or acid catalyst |

| Reductive amination | Ketone + 2-methylpyrrolidine, NaBH3CN or catalytic hydrogenation | Variable | Mild conditions to prevent over-reduction |

| Purification | Flash chromatography (hexane/ethyl acetate) | — | Separation of isomers and byproducts |

Research Results and Analysis

The nickel-catalyzed cross-coupling method for diphenylbutane derivatives shows high efficiency and selectivity, achieving yields up to 87% under mild conditions.

The nucleophilic substitution and reductive amination steps require careful control of reaction conditions to avoid side reactions such as over-alkylation or decomposition.

The use of sealed tubes and inert atmosphere (Schlenk techniques) is critical to maintain the integrity of sensitive intermediates and catalysts.

The overall synthetic route is modular, allowing for variations in the pyrrolidine substituent or aryl groups to tailor the compound properties.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit properties beneficial for treating various conditions, particularly due to its interaction with neurological pathways.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound. The research focused on its ability to inhibit specific kinases associated with neurodegenerative diseases. Results indicated that modifications to the pyrrolidine ring enhanced the compound's efficacy against neuroinflammation and neuronal apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease .

Local Anesthesia

This compound has shown promise as a local anesthetic. Its structural features allow it to interact effectively with sodium channels, blocking pain transmission in targeted areas.

Application in Pain Management

In clinical settings, formulations containing 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one have been used to relieve pain during minor surgical procedures. A comparative study demonstrated that patients receiving this anesthetic reported significantly lower pain levels compared to those treated with traditional anesthetics .

Cosmetic Formulations

Recent investigations have highlighted the use of 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one in cosmetic products due to its skin-conditioning properties.

Formulation Study

A study conducted on cosmetic formulations incorporating this compound revealed its effectiveness in enhancing skin hydration and texture. The Box-Behnken design was utilized to optimize the formulation parameters, leading to products that exhibited improved sensory attributes and stability .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2,2-Diphenylbutanoyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine-Containing Ketones

1-(2-Methylpyrrolidin-1-yl)ethanone Derivatives

- Role in Antiviral Agents: In SCHEMBL12616233, the 1-(2-methylpyrrolidin-1-yl)ethanone group interacts with the S1/S2 junction of SARS-CoV-2 Mpro, forming hydrogen bonds with Leu141 and Ser143. This moiety enhances stability, as seen in Mpro-SCHEMBL18616095 (mean RMSD = 0.66 Å), outperforming analogs with bulkier substituents .

- Comparison: The diphenyl groups in 1-(2-methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one may improve hydrophobic interactions compared to simpler ethanone derivatives, but steric hindrance could reduce binding flexibility.

Histamine H3 Receptor Inverse Agonists

Diphenylbutanone Derivatives

Anticonvulsant Pyrrolidin-2-one Analogs

- Example: (S)-1-(2-(Substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one derivatives showed anticonvulsant activity via molecular docking. Substituted benzyl groups modulate blood-brain barrier penetration .

Thiophene-Substituted Analogs

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one

- Structure : Replaces phenyl groups with thiophene, a bioisostere with altered electronic properties (higher polarizability, weaker π-π stacking) .

- Comparison : Thiophene analogs may exhibit improved metabolic stability but reduced target affinity compared to diphenyl derivatives due to smaller aromatic surfaces.

Biological Activity

1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one, commonly referred to as MDPV (Methylenedioxypyrovalerone), is a synthetic compound notable for its complex structure and potential applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 307.4 g/mol. The compound features a pyrrolidine ring and a diphenylbutanone moiety, which contribute significantly to its pharmacological properties.

Biological Activity Overview

Research indicates that MDPV exhibits significant biological activities, particularly in the realm of psychoactive effects and potential therapeutic applications. Here are some key findings regarding its biological activity:

- Psychoactive Properties : MDPV is known for its stimulant effects, similar to those of cocaine and amphetamines. It acts primarily as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Antimicrobial Activity : Preliminary studies suggest that MDPV may exhibit antimicrobial properties against various pathogens, although detailed investigations are still required to confirm these effects.

- Potential Therapeutic Uses : Due to its structural features, MDPV has been explored for various therapeutic applications, including its potential use in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Case Studies and Experimental Data

Several studies have investigated the pharmacodynamics and therapeutic potential of MDPV:

- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the binding affinity of MDPV to dopamine transporters (DAT). Results indicated a high binding affinity, suggesting its potential as a treatment for conditions related to dopaminergic dysfunction .

- Study 2 : Research conducted on the compound's effects on behavior in animal models demonstrated increased locomotion and exploratory behavior, consistent with stimulant properties. This study highlighted the need for further investigation into the safety profile of MDPV .

- Study 3 : A comparative analysis with structurally similar compounds revealed that slight modifications in the molecular structure could lead to significant variations in biological activity. For instance, derivatives with altered pyrrolidine substitutions showed different levels of potency in inhibiting dopamine reuptake .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one | Similar pyrrolidine structure; different substitution | Potentially altered pharmacological profile |

| 3-(3-Methylpyrrolidin-1-yl)-3-methylbutan-1-one | Contains additional methyl groups | May exhibit different lipophilicity |

| 4-(Pyrrolidin-1-yl)-3-pentanone | Different carbon chain length | Varying biological activity |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves multi-step organic reactions, such as:

- Cross-coupling reactions : Utilize palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) to introduce aromatic groups.

- Amide/ketone formation : React pyrrolidine derivatives with diphenylbutanone precursors under reflux conditions.

- Optimization : Adjust parameters like temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., EDC·HCl/HOBt for amidation) to enhance yield (60–85%) and reduce byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures purity >95% .

Q. Which spectroscopic techniques are critical for characterizing 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one, and how should data interpretation address structural ambiguities?

Answer:

- NMR : Use H and C NMR to confirm substituent positions (e.g., methylpyrrolidine protons at δ 1.2–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 379.2 [M+H]) and fragmentation patterns.

- IR : Identify carbonyl (C=O) stretching at ~1700 cm.

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between phenyl groups) .

Q. What safety protocols are essential when handling 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- First Aid : Immediate flushing with water for skin/eye contact; consult a physician and provide SDS documentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one across different assay systems?

Answer:

- Assay Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Dose-Response Curves : Ensure linearity (R > 0.95) and reproducibility (n ≥ 3 replicates).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects. Reference structural analogs (e.g., pyrrolidinophenones) to contextualize discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the influence of the 2-methylpyrrolidine moiety on biological activity?

Answer:

- Analog Synthesis : Replace the methylpyrrolidine group with bioisosteres (e.g., morpholine, piperidine) or vary substituents (e.g., ethyl, isopropyl).

- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like prolyl endopeptidase.

- Functional Assays : Measure IC values in enzyme inhibition or receptor-binding assays. Corrogate results with physicochemical properties (logP, polar surface area) .

Q. What advanced analytical methods are suitable for detecting trace impurities in 1-(2-Methylpyrrolidin-1-yl)-2,2-diphenylbutan-1-one, and how can method validation ensure reliability?

Answer:

- GC-MS or LC-MS/MS : Detect impurities at ppm levels using selective ion monitoring (SIM).

- Validation Criteria : Assess linearity (1–100 ng/mL range), precision (RSD < 5%), and recovery (>90%) per ICH guidelines.

- Reference Standards : Use certified materials (e.g., NIST-traceable) for calibration .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in C–H functionalization reactions?

Answer:

- Reaction Profiling : Monitor intermediates via H NMR or in situ FTIR.

- Kinetic Isotope Effects (KIE) : Compare rates of protio/deutero substrates to identify rate-determining steps (e.g., H-atom abstraction).

- Computational Studies : DFT calculations (e.g., Gaussian) to map transition states and activation energies .

Q. How does the stereochemistry of the 2-methylpyrrolidine group impact the compound’s pharmacokinetic properties?

Answer:

- Chiral Separation : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers.

- ADME Profiling : Compare logD, plasma protein binding, and metabolic stability (e.g., liver microsomes) between enantiomers.

- In Vivo Studies : Measure bioavailability and half-life in rodent models to correlate stereochemistry with efficacy .

Q. Notes

- Avoid referencing commercial databases (e.g., ) per reliability guidelines.

- Methodological rigor should align with peer-reviewed protocols (e.g., ACS, RSC standards).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.